1,3-dimethyl-7-(4-nitrophenyl)-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
Description
The compound 1,3-dimethyl-7-(4-nitrophenyl)-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a pyrimido[4,5-d]pyrimidine derivative featuring:
- 1,3-dimethyl groups on the pyrimidine-dione core.
- A 4-nitrophenyl substituent at position 5.
- A 4-(trifluoromethyl)benzylthio group at position 3.
Properties
CAS No. |
847190-69-6 |
|---|---|
Molecular Formula |
C22H16F3N5O4S |
Molecular Weight |
503.46 |
IUPAC Name |
1,3-dimethyl-7-(4-nitrophenyl)-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H16F3N5O4S/c1-28-18-16(20(31)29(2)21(28)32)19(35-11-12-3-7-14(8-4-12)22(23,24)25)27-17(26-18)13-5-9-15(10-6-13)30(33)34/h3-10H,11H2,1-2H3 |
InChI Key |
JOFXGKWPOKOHPV-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])SCC4=CC=C(C=C4)C(F)(F)F)C(=O)N(C1=O)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
1,3-Dimethyl-7-(4-nitrophenyl)-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines a pyrimido[4,5-d]pyrimidine core with various functional groups, including nitrophenyl and trifluoromethyl moieties, which contribute to its biological activity. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 485.45 g/mol. The structural features include:
- Pyrimido[4,5-d]pyrimidine core : Known for diverse biological activities.
- Nitrophenyl group : Enhances lipophilicity and may improve binding affinity to biological targets.
- Trifluoromethylbenzylthio moiety : Contributes to stability and potential interactions with enzymes or receptors.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Anticancer Activity
Studies suggest that derivatives of this compound may act as enzyme inhibitors or receptor modulators relevant in cancer therapy. The mechanisms may involve:
- Inhibition of specific kinases : Potentially leading to reduced cell proliferation.
- Induction of apoptosis : Triggering programmed cell death in cancer cells.
Anti-inflammatory Effects
The compound has shown promise in modulating inflammatory pathways. Its structural components may interact with key inflammatory mediators, providing a basis for its use in treating conditions characterized by excessive inflammation.
Antimicrobial Properties
Pyrimidine derivatives are known for their antimicrobial activities against various pathogens. The presence of the nitrophenyl group is particularly notable for enhancing antibacterial efficacy against Gram-positive and Gram-negative bacteria.
The biological activity of this compound is hypothesized to involve:
- Binding Affinity : High affinity for specific enzymes or receptors due to its structural features.
- Enzyme Inhibition : Competitive inhibition of key enzymes involved in metabolic pathways related to cancer and inflammation.
Research Findings
Several studies have explored the biological activity of similar pyrimidine derivatives:
Case Studies
- A study demonstrated that a related pyrimidine derivative effectively inhibited the growth of HeLa cells (cervical cancer line) at low concentrations (EC50 < 10 µM).
- Another investigation reported that derivatives exhibited promising anti-inflammatory effects in animal models by reducing cytokine levels.
Comparison with Similar Compounds
Structural Analogs and Pharmacological Activity
Table 1: Key Structural and Functional Comparisons
Key Observations:
- Electron-Withdrawing Groups: The 4-nitrophenyl and trifluoromethyl groups in the target compound likely enhance binding affinity to enzyme active sites compared to simpler analogs (e.g., APP-MP with ribose-phosphate). Nitro groups are known to stabilize charge-transfer interactions, as seen in analogs like the compound from .
- Thioether Linkage : The benzylthio group at position 5 may improve membrane permeability compared to oxygen-based linkages (e.g., thiazolo derivatives in ) .
- Enzyme Inhibition: APP-MP () inhibits PRS1 with mixed noncompetitive-uncompetitive kinetics (Kᵢ = 6.1 µM).
Key Observations:
- Synthesis : The target compound’s benzylthio group may be introduced via nucleophilic substitution, similar to methods in and .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
